![molecular formula C8H9NO2 B14247104 3-(Nitromethylidene)tricyclo[2.2.1.0~2,6~]heptane CAS No. 349490-91-1](/img/structure/B14247104.png)
3-(Nitromethylidene)tricyclo[2.2.1.0~2,6~]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Nitromethylidene)tricyclo[2.2.1.0~2,6~]heptane is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Nitromethylidene)tricyclo[2.2.1.0~2,6~]heptane typically involves multiple steps, starting from simpler organic molecules. One common method involves the nitration of tricyclo[2.2.1.0~2,6~]heptane derivatives under controlled conditions. The reaction conditions often include the use of strong acids like nitric acid and sulfuric acid, and the process is carried out at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and high-yield production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Nitromethylidene)tricyclo[2.2.1.0~2,6~]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro alcohols, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
3-(Nitromethylidene)tricyclo[2.2.1.0~2,6~]heptane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 3-(Nitromethylidene)tricyclo[2.2.1.0~2,6~]heptane exerts its effects involves its interaction with specific molecular targets. The nitro group plays a crucial role in its reactivity, participating in various chemical reactions that can modify biological molecules. The pathways involved often include redox reactions and nucleophilic substitutions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tricyclo[2.2.1.0~2,6~]heptane: A parent compound with a similar tricyclic structure but lacking the nitro group.
1,3,3-Trimethyltricyclo[2.2.1.0~2,6~]heptane: Another derivative with different substituents on the tricyclic framework.
Uniqueness
3-(Nitromethylidene)tricyclo[2.2.1.0~2,6~]heptane is unique due to the presence of the nitro group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
349490-91-1 |
|---|---|
Molekularformel |
C8H9NO2 |
Molekulargewicht |
151.16 g/mol |
IUPAC-Name |
3-(nitromethylidene)tricyclo[2.2.1.02,6]heptane |
InChI |
InChI=1S/C8H9NO2/c10-9(11)3-7-4-1-5-6(2-4)8(5)7/h3-6,8H,1-2H2 |
InChI-Schlüssel |
ANYQHTIHZBVGPR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3C1C3C2=C[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


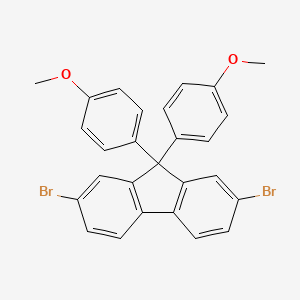
![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14247033.png)
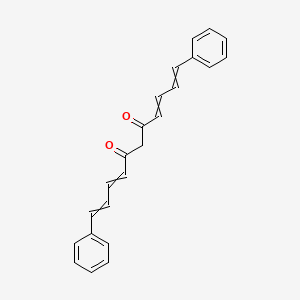
![N-[1-(2-Cyanoethyl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B14247047.png)
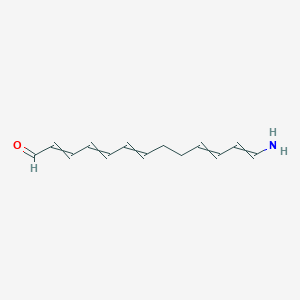
![L-Phenylalaninamide, N-[(1,1-dimethylethoxy)carbonyl]glycyl-N-hydroxy-](/img/structure/B14247054.png)

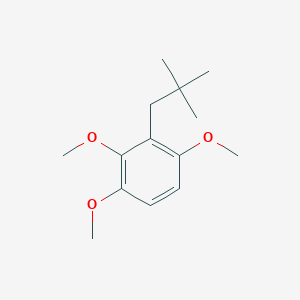
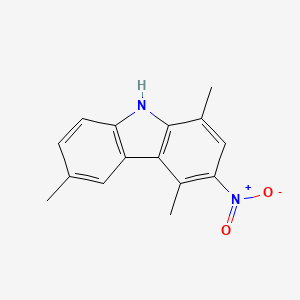
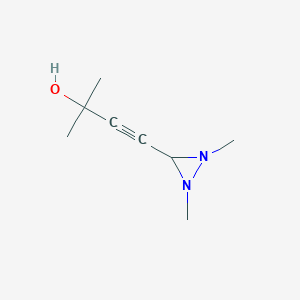
![2-Cyclohexyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B14247086.png)
![Carbamic acid, [[(4-methoxyphenyl)amino]sulfonyl]-, methyl ester](/img/structure/B14247091.png)

![1,4-Diazido-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B14247097.png)
